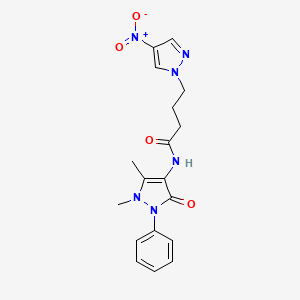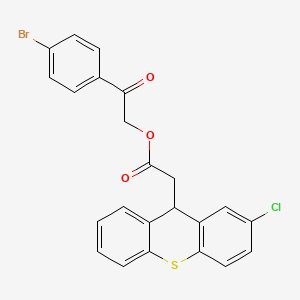![molecular formula C21H22N6O3 B11063900 2-{[2-(1H-indol-3-yl)ethyl]amino}-4',6'-dimethyl-6-oxo-5,6-dihydro-4H-1,2'-bipyrimidine-4-carboxylic acid](/img/structure/B11063900.png)
2-{[2-(1H-indol-3-yl)ethyl]amino}-4',6'-dimethyl-6-oxo-5,6-dihydro-4H-1,2'-bipyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down. It belongs to the class of indole derivatives, which are significant heterocyclic systems found in natural products and drugs. Indoles play essential roles in cell biology and have attracted attention due to their biological activity against cancer cells, microbes, and various disorders .
Preparation Methods
Synthetic Routes:: The synthetic routes to this compound involve constructing its complex structure. One common method is the Fischer indole synthesis, which can yield tricyclic indoles. For example, optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst .
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. research continues to explore efficient and scalable synthetic routes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes could also be relevant.
Substitution: Substitution reactions may modify functional groups.
Other Transformations: Further reactions may occur due to its complex structure.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Other Conditions: Acidic or basic conditions, high temperatures, and catalysts.
Major Products:: The specific products depend on reaction conditions and functional groups present. Further research is needed to identify precise outcomes.
Scientific Research Applications
Chemistry::
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Drug Discovery: Investigated for potential pharmaceutical applications.
Anticancer Properties: Explored for its effects on cancer cells.
Antimicrobial Activity: May inhibit microbial growth.
Biological Signaling: Could interact with cellular pathways.
Materials Science:
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with specific molecular targets or pathways. Further studies are necessary to unravel its effects.
Comparison with Similar Compounds
While this compound’s uniqueness lies in its intricate structure, it shares features with related indole derivatives. Similar compounds include:
Indole: The parent compound with a simpler structure.
Other Indole Derivatives: Explore related molecules for comparison.
Properties
Molecular Formula |
C21H22N6O3 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethylimino]-6-oxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C21H22N6O3/c1-12-9-13(2)25-21(24-12)27-18(28)10-17(19(29)30)26-20(27)22-8-7-14-11-23-16-6-4-3-5-15(14)16/h3-6,9,11,17,23H,7-8,10H2,1-2H3,(H,22,26)(H,29,30) |
InChI Key |
YXNJRZATGSHMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)CC(NC2=NCCC3=CNC4=CC=CC=C43)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-8-(furan-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11063817.png)
![1-Biphenyl-2-yl-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea](/img/structure/B11063829.png)
![5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11063830.png)
![Pyridine, 2-ethoxy-6-methyl-3-(5-thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-](/img/structure/B11063831.png)
![N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B11063838.png)


![2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11063860.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-(4-phenylpiperidin-1-yl)ethanone](/img/structure/B11063865.png)
![methyl 3-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-hydroxy-5-methyl-3-(trifluoromethyl)-3H-pyrrole-4-carboxylate](/img/structure/B11063868.png)

![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B11063883.png)
![ethyl 6-bromo-1-cyclohexyl-4-[(dimethylamino)methyl]-5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate](/img/structure/B11063893.png)
![4-{4-[(diphenylacetyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B11063894.png)
